1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of an indene, imidazole, and piperidine moiety
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indene moiety: This can be achieved through a decarbonylative cycloaddition reaction involving 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I) complexes.
Synthesis of the imidazole derivative: The imidazole ring can be synthesized through various methods, including the condensation of glyoxal, ammonia, and formaldehyde.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide undergoes several types of chemical reactions:
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide can be compared with similar compounds like:
1-(2,3-dihydro-1H-inden-2-yl)-4-phenylpiperidine: This compound lacks the imidazole ring, making it less versatile in terms of biological activity.
4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: This compound has a different functional group, leading to distinct chemical properties and applications.
2,3-dihydro-4-fluoro-1H-inden-1-ol:
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-18-26-12-14-29(18)23-10-8-22(9-11-23)27-25(30)21-7-4-13-28(17-21)24-15-19-5-2-3-6-20(19)16-24/h2-3,5-6,8-12,14,21,24H,4,7,13,15-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXYVKGMEWBGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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